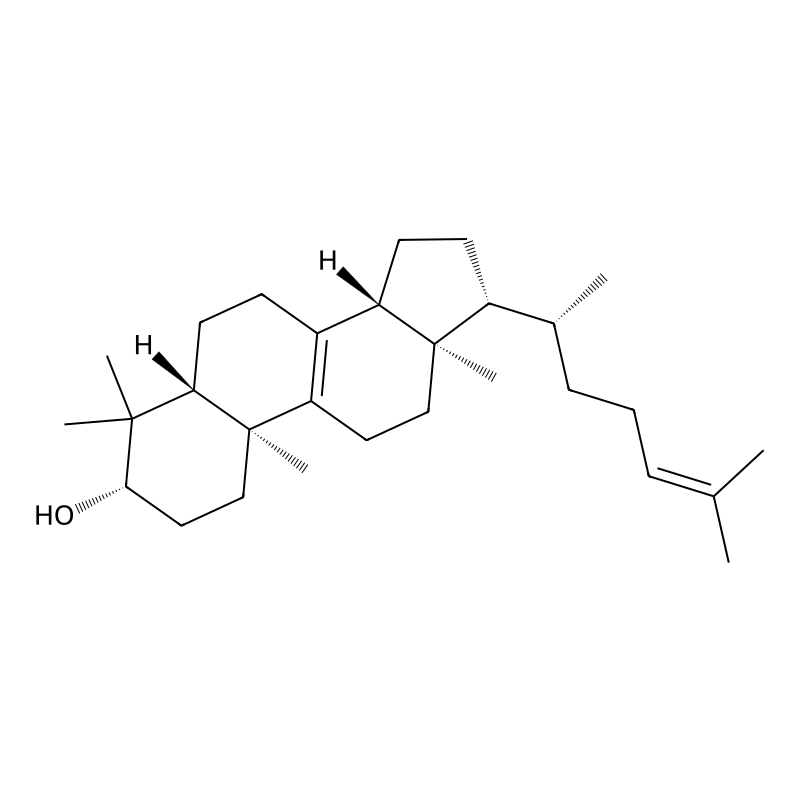

14-Demethyllanosterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biosynthesis and Metabolism

14-Demethyllanosterol is a naturally occurring molecule found in various organisms, including yeast, mice, and humans. It is a intermediate in the biosynthesis of cholesterol, a crucial component of cell membranes and a precursor for various hormones and signaling molecules.

During cholesterol biosynthesis, a series of enzymatic reactions convert a molecule called lanosterol to cholesterol. 14-Demethyllanosterol is one of the intermediate products in this pathway, formed by the removal of a methyl group from lanosterol. [Source: National Institutes of Health, ]

Research Applications

-Demethyllanosterol has been studied for its potential applications in various areas of scientific research:

- Understanding cholesterol biosynthesis: Researchers use 14-demethyllanosterol to study the enzymes and mechanisms involved in cholesterol biosynthesis. This knowledge can help develop new drugs to regulate cholesterol levels and treat related diseases. [Source: National Institutes of Health, ]

- Cancer research: Some studies suggest that 14-demethyllanosterol may have anti-cancer properties. It may reduce cancer cell viability and increase their sensitivity to other cancer therapies. However, more research is needed to understand the potential therapeutic effects of 14-demethyllanosterol in cancer treatment. [Source: Sigma-Aldrich, ]

- Reproductive biology: 14-Demethyllanosterol has been shown to stimulate the maturation of egg cells (oocytes) in some organisms. Researchers are investigating its potential applications in assisted reproductive technologies. [Source: Sigma-Aldrich, ]

14-Demethyllanosterol is a 3β-sterol characterized by the formal removal of a methyl group from the 14-position of lanosterol, resulting in the chemical formula C29H48O. This compound plays a significant role as a human metabolite and is involved in various biological processes, particularly in the biosynthesis of sterols, which are crucial for cellular structure and function . The compound is derived from lanosterol through enzymatic reactions that facilitate its transformation into more complex sterols.

The transformation of lanosterol to 14-demethyllanosterol primarily involves the action of the enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 family. This enzyme catalyzes a three-step demethylation process where:

- The 14α-methyl group of lanosterol undergoes monooxygenation, incorporating one oxygen atom into the substrate.

- The reaction proceeds through the formation of a carboxyalcohol and then a carboxyaldehyde.

- The aldehyde is released as formic acid, while a double bond is introduced, resulting in the formation of 14-demethyllanosterol .

This process highlights the intricate biochemical pathways that govern sterol biosynthesis and metabolism.

14-Demethyllanosterol exhibits important biological activities, primarily related to its role in sterol metabolism. As a metabolite, it contributes to:

- Cell Membrane Integrity: Sterols are essential components of cellular membranes, influencing fluidity and permeability.

- Hormone Synthesis: Sterols serve as precursors for steroid hormones, which are vital for numerous physiological functions.

- Potential Therapeutic Roles: Research indicates that derivatives of 14-demethyllanosterol may have implications in drug development, particularly in antifungal therapies targeting similar sterol biosynthesis pathways in pathogens .

The synthesis of 14-demethyllanosterol can be achieved through various methods:

- Enzymatic Synthesis: Utilizing lanosterol 14α-demethylase from different organisms to catalyze the demethylation reaction.

- Chemical Synthesis: Laboratory techniques may involve chemical modifications of lanosterol or related compounds under controlled conditions to achieve the desired demethylated product.

- Microbial Fermentation: Certain microorganisms can naturally produce 14-demethyllanosterol through metabolic pathways that involve sterol biosynthesis .

These methods highlight both natural and synthetic approaches to obtaining this important compound.

14-Demethyllanosterol has several applications across various fields:

- Pharmaceuticals: Its derivatives are explored for use in antifungal medications due to their ability to inhibit fungal sterol biosynthesis.

- Biotechnology: It serves as a model compound for studying sterol metabolism and enzymatic reactions within cells.

- Nutraceuticals: Potential health benefits associated with sterols make them candidates for dietary supplements aimed at cholesterol management and cardiovascular health .

Research on interaction studies involving 14-demethyllanosterol has focused on its role within metabolic pathways and its interactions with enzymes such as lanosterol 14α-demethylase. These studies have revealed:

- Inhibition Mechanisms: Certain compounds can inhibit the activity of lanosterol 14α-demethylase, affecting the levels of 14-demethyllanosterol and related metabolites.

- Synergistic Effects: Investigations into how 14-demethyllanosterol interacts with other metabolic intermediates can provide insights into its broader biological impact .

Understanding these interactions is crucial for developing therapeutic strategies targeting sterol metabolism.

Several compounds share structural similarities with 14-demethyllanosterol, each exhibiting unique properties and biological activities. Key compounds include:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Lanosterol | Precursor with a methyl group at C-14 | Essential for cholesterol synthesis |

| Ergosterol | Contains an additional double bond | Found in fungal membranes |

| Cholesterol | Has a hydroxyl group at C-3 | Major component of animal cell membranes |

| Sitosterol | Plant sterol with similar structure | Involved in plant membrane integrity |

The discovery and characterization of 14-demethyllanosterol emerged from extensive investigations into sterol biosynthesis pathways that began in the mid-20th century. Early research focused on understanding the complex series of enzymatic transformations that convert the triterpene precursor lanosterol into biologically active sterols. The identification of 14-demethyllanosterol as a discrete intermediate required sophisticated analytical techniques to distinguish it from closely related sterol compounds that differ only in the positioning and number of methyl substituents.

Historical studies revealed that the enzyme responsible for 14-demethyllanosterol formation, lanosterol 14α-demethylase, represents one of the most evolutionarily conserved components of sterol biosynthesis machinery. Phylogenetic analyses indicate that this cytochrome P450 enzyme diverged early in evolutionary history and has maintained its specific catalytic function across vast taxonomic distances. The conservation of this enzymatic step suggests that 14-demethyllanosterol formation represents a fundamental requirement for cellular viability in sterol-producing organisms.

Research conducted in the 1990s provided detailed characterization of the enzymatic mechanism underlying 14-demethyllanosterol synthesis. These investigations demonstrated that the conversion occurs through a three-step oxidative process, with each step requiring one molecule of diatomic oxygen and reducing equivalents derived from NADPH. The first two steps involve typical cytochrome P450 monooxygenation reactions that convert the 14α-methyl group successively into alcohol and aldehyde intermediates, while the final step releases the aldehyde group as formic acid with concurrent introduction of a double bond.

Nomenclature and Synonyms in Scientific Literature

The systematic nomenclature of 14-demethyllanosterol reflects its structural relationship to lanosterol and its position within sterol biosynthesis pathways. The compound is most commonly known by several interchangeable names that appear throughout scientific literature, each emphasizing different aspects of its chemical structure or biological origin.

The primary systematic name, (3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol, provides complete stereochemical specification according to IUPAC conventions. This designation precisely defines the spatial arrangement of all substituents and the configuration at each chiral center, enabling unambiguous identification of the compound.

Alternative nomenclature systems yield additional commonly used names including 4,4-dimethylzymosterol, which emphasizes the compound's relationship to zymosterol, another important sterol intermediate. The designation 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol reflects the cholestane backbone structure and specifies the positions of unsaturation and methyl substitution. Other synonyms include 14-desmethyllanosterol and 14-norlanosterol, both of which highlight the absence of the 14α-methyl group compared to the parent lanosterol molecule.

| Primary Name | Chemical Registry Number | Molecular Formula | Alternative Designations |

|---|---|---|---|

| 14-Demethyllanosterol | 7448-02-4 | C29H48O | 4,4-Dimethylzymosterol |

| 4,4-Dimethyl-5α-cholesta-8,24-dien-3β-ol | |||

| 14-Desmethyllanosterol | |||

| 14-Norlanosterol |

Overview of Biological Occurrence Across Species

14-Demethyllanosterol demonstrates remarkably widespread occurrence across eukaryotic organisms, reflecting the fundamental importance of sterol biosynthesis for cellular function. The compound has been definitively identified and characterized in representatives of major eukaryotic kingdoms, including animals, fungi, and plants, with each group utilizing this intermediate in the production of kingdom-specific sterols.

In mammalian systems, 14-demethyllanosterol functions as an obligate intermediate in cholesterol biosynthesis, with particularly high concentrations observed in tissues with active sterol metabolism. Human tissues including liver, brain, and reproductive organs contain measurable quantities of this compound, with levels varying according to metabolic demand and developmental stage. Research has demonstrated that 14-demethyllanosterol accumulates in specific cellular compartments, particularly the endoplasmic reticulum where sterol biosynthesis primarily occurs.

Fungal species utilize 14-demethyllanosterol as a precursor for ergosterol synthesis, the primary sterol component of fungal cell membranes. Saccharomyces cerevisiae, the model yeast organism, produces significant quantities of this intermediate during active growth phases. Studies have shown that disruption of 14-demethyllanosterol metabolism in fungi results in altered membrane composition and compromised cellular viability, underscoring the compound's essential role in fungal physiology.

Plant systems demonstrate more complex patterns of 14-demethyllanosterol utilization, as they produce multiple distinct sterols from this common intermediate. Arabidopsis thaliana and other model plant species convert 14-demethyllanosterol into phytosterols including sitosterol, campesterol, and stigmasterol through divergent biosynthetic branches. The relative abundance of 14-demethyllanosterol in plant tissues varies significantly according to developmental stage, environmental conditions, and tissue type.

Bacterial production of 14-demethyllanosterol occurs through mechanistically distinct pathways that have evolved independently from eukaryotic systems. Recent research has identified bacterial sterol demethylase enzymes that catalyze similar transformations but utilize completely different protein families and cofactor requirements. These findings suggest that sterol demethylation has evolved multiple times throughout biological history, highlighting the fundamental importance of this metabolic capability.

Significance in Comparative Sterol Metabolism

The central position of 14-demethyllanosterol in sterol biosynthesis pathways makes it an invaluable tool for understanding evolutionary relationships and metabolic diversification across biological kingdoms. Comparative analysis of 14-demethyllanosterol metabolism reveals both striking conservation and remarkable innovation in the enzymatic machinery responsible for sterol production.

Phylogenomic studies have demonstrated that the enzyme producing 14-demethyllanosterol, lanosterol 14α-demethylase, belongs to the cytochrome P450 51 family that exhibits exceptional functional conservation. Despite sequence divergence of 70-80% between kingdoms, all characterized forms of this enzyme catalyze the identical stereochemical transformation of lanosterol to 14-demethyllanosterol. This conservation suggests that the specific three-dimensional structure and catalytic mechanism represent optimal solutions to the chemical challenges of sterol demethylation.

However, comparative analysis also reveals significant divergence in the subsequent fate of 14-demethyllanosterol across different organisms. While all eukaryotes utilize this compound as a sterol intermediate, the downstream processing varies considerably according to the specific sterol end products required by each organism. Animals convert 14-demethyllanosterol through a series of additional demethylation and reduction reactions to produce cholesterol, while fungi follow alternative pathways leading to ergosterol formation.

Recent discoveries of bacterial sterol metabolism have revealed entirely distinct mechanisms for processing compounds similar to 14-demethyllanosterol. Bacterial systems utilize Rieske-type oxygenases and NAD(P)-dependent reductases that share no evolutionary relationship with eukaryotic sterol biosynthesis enzymes. These findings demonstrate that similar metabolic outcomes can arise through completely independent evolutionary processes, highlighting the fundamental importance of sterol metabolism for cellular function.

The comparative study of 14-demethyllanosterol metabolism has practical implications for understanding disease processes and developing therapeutic interventions. Many pathogenic fungi depend on ergosterol biosynthesis for survival, making the enzymes that process 14-demethyllanosterol attractive targets for antifungal drug development. Understanding the structural and mechanistic differences between human and fungal sterol metabolism enables the design of selective inhibitors that disrupt pathogen viability without affecting host cell function.

| Organism Group | Primary Sterol Product | 14-Demethyllanosterol Processing | Enzyme Family |

|---|---|---|---|

| Mammals | Cholesterol | Cytochrome P450 51A1 | CYP51A |

| Fungi | Ergosterol | Cytochrome P450 51 | CYP51 |

| Plants | Phytosterols | Cytochrome P450 51G1 | CYP51G |

| Bacteria | Modified Sterols | Rieske Oxygenase/Reductase | Non-homologous |

Research into 14-demethyllanosterol metabolism continues to yield insights into fundamental questions of biochemical evolution and cellular physiology. The compound's position at the intersection of conserved and divergent metabolic processes makes it an ideal model system for understanding how enzymatic pathways maintain essential functions while adapting to diverse cellular environments and evolutionary pressures.

In animals, 14-demethyllanosterol occupies a central position in the Kandutsch-Russell cholesterol biosynthesis pathway. Following the cyclization of squalene oxide to lanosterol, CYP51 catalyzes the removal of the 14α-methyl group to yield 14-demethyllanosterol (4,4-dimethylcholesta-8,24-dien-3β-ol) [1] [4]. This compound undergoes subsequent demethylations at C4 and C4α, reductions, and isomerizations to form zymosterol and ultimately cholesterol [3] [5].

In fungi, the same intermediate serves as a precursor for ergosterol, a membrane sterol essential for fungal cell integrity. Here, 14-demethyllanosterol is further modified through C24-methylation, C8-desaturation, and C14-reduction, with branch points leading to alternative sterols under stress conditions [2] [4]. Plants utilize analogous pathways for phytosterol synthesis, though 14-demethyllanosterol derivatives often undergo additional alkylations at C24 [1].

Enzymatic Steps Leading to and From 14-Demethyllanosterol

Role of Lanosterol 14α-Demethylase (CYP51)

Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, executes a three-step monooxygenation reaction to convert lanosterol to 14-demethyllanosterol [2] [4] [5]:

- First oxidation: The 14α-methyl group is hydroxylated to a hydroxymethyl intermediate.

- Second oxidation: The hydroxymethyl group is oxidized to an aldehyde.

- Elimination: The aldehyde is released as formate, generating a Δ14,15 double bond.

This process consumes three molecules of oxygen and three NADPH molecules per reaction cycle [4]. Structural studies reveal that human CYP51A1 binds lanosterol in a substrate pocket lined by hydrophobic residues (e.g., Phe145, Val149, Ile383), with hydrogen bonding between the 3β-hydroxyl group of lanosterol and Tyr137 ensuring proper orientation [3] [5]. Fungal CYP51 variants exhibit similar mechanisms but differ in substrate selectivity, favoring lanosterol in fungi versus 24,25-dihydrolanosterol in mammals [5].

Downstream Demethylation and Conversion Processes

Following CYP51 activity, 14-demethyllanosterol undergoes sequential modifications:

- C4α-demethylation: A sterol C4-methyl oxidase (SC4MOL) removes the 4α-methyl group, requiring molecular oxygen and NADPH.

- C4-demethylation: The 4-methyl group is oxidized to a carboxylate and eliminated as CO₂, yielding zymosterol in animals or fecosterol in fungi [4] [5].

- Isomerization and reduction: The Δ8 double bond shifts to Δ7 (catalyzed by sterol Δ8-Δ7 isomerase), and the Δ14 double bond is reduced by sterol Δ14-reductase [3].

In mammals, these steps produce follicular fluid meiosis-activating sterol (FF-MAS), which is further converted to cholesterol via the Bloch pathway [5]. Fungal pathways diverge at this stage, incorporating C24-methylation by sterol methyltransferase (ERG6) to initiate ergosterol synthesis [2].

Intermediates and Branch Points in Fungal, Animal, and Plant Pathways

Key intermediates and pathway divergences include:

| Organism | Branch Point Intermediate | Key Enzyme | End Product |

|---|---|---|---|

| Animals | FF-MAS | Δ24-reductase | Cholesterol |

| Fungi | Episterol | C5-desaturase (ERG3) | Ergosterol |

| Plants | Cycloeucalenol | Cycloartenol synthase | Sitosterol |

In plants, 14-demethyllanosterol derivatives such as obtusifoliol undergo C24-alkylation and cyclopropane ring modifications to form phytosterols [1]. Fungal pathways exhibit plasticity under azole stress, with some species redirecting flux to alternative sterols like eburicol [2] [4].

Comparative Analysis of Pathway Variations Among Eukaryotes

CYP51 orthologs share ~30–40% sequence identity across kingdoms, yet substrate preferences vary:

- Mammals: Prefer 24,25-dihydrolanosterol (K~d~ = 0.8 μM) over lanosterol (K~d~ = 2.1 μM) [5].

- Fungi: Favor lanosterol, with Candida albicans CYP51 exhibiting a K~m~ of 1.5 μM [2].

- Plants: Utilize cycloartenol as the primary substrate, yielding 14-demethylcycloartenol [1].

Downstream enzymes also differ:

- Δ14-reductase: Absent in Saccharomyces cerevisiae, leading to accumulation of Δ14-sterols under anaerobic conditions [4].

- C24-methyltransferases: Found only in fungi and plants, enabling ergosterol and stigmasterol synthesis [1] [2].

Regulatory Mechanisms Governing Pathway Flux

Sterol biosynthesis is tightly regulated through:

- Transcriptional control: Sterol regulatory element-binding proteins (SREBPs) upregulate CYP51 and HMG-CoA reductase in response to low cholesterol [3].

- Feedback inhibition: Lanosterol and cholesterol suppress SREBP processing via SCAP-Insig interactions [5].

- Post-translational modification: CYP51A1 undergoes phosphorylation at Ser478, enhancing activity by 40% [3].

In fungi, ergosterol regulates ERG11 (CYP51) expression through Upc2 transcription factor binding to sterol response elements [2].

Genetic and Epigenetic Modulation of Biosynthetic Enzymes

- Mutations: The Y132F mutation in Candida CYP51 confers azole resistance by reducing drug binding affinity [2].

- Gene duplication: Arabidopsis thaliana retains two CYP51 isoforms (CYP51A1/A2) with distinct tissue-specific expression [1].

- Epigenetic regulation: DNA methylation at the CYP51A1 promoter correlates with reduced expression in cholesterol-loaded macrophages [3].

Kinetic studies of human CYP51A1 variants reveal that the R388A mutation decreases catalytic efficiency (k~cat~/K~m~) by 90%, underscoring the critical role of electrostatic interactions in substrate binding [3] [5].

Active Site Architecture and Substrate Binding

The active site architecture of lanosterol 14α-demethylase (CYP51) represents one of the most structurally conserved cytochrome P450 families across biological kingdoms [1] [2]. Crystal structures of CYP51 enzymes from various organisms, including Mycobacterium tuberculosis, Trypanosoma species, and human sources, have revealed a highly rigid substrate binding cavity that differs markedly from the flexible active sites observed in drug-metabolizing P450 enzymes [3] [4].

The substrate binding cavity of CYP51 is characterized by several conserved structural elements that are essential for sterol recognition and catalysis. The cavity is formed by residues from the B' helix, B'/C loop, C helix, I helix, K/β1-4 loop, and β-strand 1-4, which collectively create the surface of the substrate binding region [1] [5]. The active site contains a heme prosthetic group where iron is coordinated to a conserved cysteine thiolate ligand, with the sixth coordination site available for oxygen binding during catalysis [6].

A distinctive feature of CYP51 active site architecture is the presence of two potential substrate access channels. The primary channel (channel 1) runs roughly parallel to the heme plane and is defined by a bent I helix and open BC loop configuration, creating a large opening of approximately 20 by 10 Å leading from the protein surface to the heme [4]. This differs from other P450 enzymes where substrate access typically occurs perpendicular to the heme plane.

The substrate binding specificity of CYP51 enzymes varies among biological kingdoms, reflecting evolutionary adaptations to different sterol biosynthetic pathways. Human CYP51A1 demonstrates remarkable substrate promiscuity, accepting lanosterol, obtusifoliol, and 24,25-dihydrolanosterol with catalytic efficiencies (kcat/Km) ranging from 3.2 to 9.5 min⁻¹·μM⁻¹ [7]. In contrast, plant-like CYP51 enzymes such as those from Acanthamoeba castellanii show strict substrate preferences, with obtusifoliol being converted approximately 100-fold more efficiently than lanosterol [8].

Catalytic Cycle and Reaction Mechanism

The CYP51-catalyzed reaction represents a unique three-step oxidative process that removes the 14α-methyl group from sterol substrates through sequential monooxygenation reactions [9] [10]. Each catalytic cycle requires one molecule of molecular oxygen and two electrons provided by NADPH through cytochrome P450 reductase, making the complete reaction dependent on three molecules of oxygen, six electrons, and six protons [11].

The reaction mechanism proceeds through three distinct phases: (1) conversion of the 14α-methyl group to 14α-hydroxymethyl derivative, (2) oxidation to 14α-formyl derivative, and (3) release as formic acid with concomitant introduction of a Δ14,15 double bond [1] [9]. This final C-C bond cleavage step distinguishes CYP51 from typical P450 hydroxylation reactions and involves either a radical mechanism or an ionic Baeyer-Villiger-type process [10].

Kinetic studies of human CYP51A1 using deuterated substrates have revealed that C-H bond breaking at the 14α position is not rate-limiting in any of the individual reaction steps, with kcat/Km values showing no significant kinetic isotope effect [12]. The enzyme demonstrates high processivity, meaning that substrate remains bound throughout all three oxidative cycles, with dissociation rates (koff) being 1-2 orders of magnitude slower than forward oxidation rates [12].

The proton delivery mechanism in CYP51 differs from other P450 enzymes through replacement of the universal acid-alcohol pair with a His-Thr dyad (His-294 and Thr-295 in Trypanosoma brucei numbering) [13]. This dyad, along with an active-site water network involving Glu-173, facilitates proton transfer to the peroxo intermediate and enables formation of the highly reactive Compound I oxidizing species [13].

Species-Specific Structural Adaptations

Despite overall structural conservation, CYP51 enzymes exhibit species-specific adaptations that reflect their evolutionary divergence and specialized substrate requirements. Sequence comparisons reveal only 22-30% amino acid similarity between kingdoms, yet the essential catalytic machinery remains functionally conserved [1] [5].

Plant CYP51 enzymes demonstrate specific adaptations for processing C4-monomethylated sterols such as obtusifoliol. The presence of phenylalanine residues in the B' helix (Phe-105 in Trypanosoma cruzi numbering) acts as a gating residue that restricts access for C4-dimethylated sterols like lanosterol [8]. This structural feature explains the strict substrate preferences observed in plant-like enzymes.

Human CYP51A1 represents the least substrate-selective variant, capable of processing sterols with various C4 and C24 substitution patterns [7]. This broad specificity correlates with structural flexibility in substrate recognition sites and may reflect the complex sterol metabolism requirements in mammalian systems.

Bacterial CYP51 enzymes, exemplified by the Mycobacterium tuberculosis enzyme, show unique structural features including a dramatically bent I helix that creates distinct substrate access pathways [4]. These adaptations may facilitate substrate recognition in the prokaryotic cellular environment.

Functional Conservation and Divergence Across Biological Kingdoms

CYP51 represents the most evolutionarily conserved cytochrome P450 family, with functional orthologs present in bacteria, fungi, plants, and animals [14] [10]. The enzyme family diverged early in cytochrome P450 evolution and has preserved its essential sterol 14α-demethylation function across all biological kingdoms, despite extensive sequence divergence [1] [14].

The functional conservation of CYP51 is remarkable given that primary sequence identities can be as low as 22% between distant species [1]. This conservation is maintained through preservation of critical structural elements including the heme binding domain (FXXGXXXCXG motif), the E-R-R triad formed by EXXR and PER motifs, and the I-helix signature sequence containing the oxygen-binding motif [15] [16].

However, significant functional divergence has occurred in substrate specificity and kinetic parameters. Mammalian CYP51 enzymes primarily process lanosterol and 24,25-dihydrolanosterol in cholesterol biosynthesis, while fungal enzymes focus on lanosterol conversion to ergosterol precursors [1] [17]. Plant CYP51 enzymes have evolved to preferentially process obtusifoliol and other C4-monomethylated sterols in phytosterol biosynthetic pathways [18].

An exceptional example of functional divergence is observed in the CYP51H subfamily of plants, which has acquired novel functions in secondary metabolite biosynthesis rather than primary sterol metabolism [14]. These enzymes demonstrate that the CYP51 structural framework can be adapted for entirely different biochemical functions while maintaining the basic P450 catalytic mechanism.

The evolution of CYP51 subfamily diversity is evident in fungal species, where three distinct paralogs (CYP51A, CYP51B, and CYP51C) have been identified with varying degrees of functional specialization [15]. CYP51A and CYP51B maintain traditional sterol demethylation activities, while CYP51C may have acquired specialized roles in virulence or stress response [15].

Regulation of CYP51 Expression and Activity

CYP51 expression is subject to complex regulatory mechanisms that coordinate sterol biosynthesis with cellular sterol requirements and physiological demands. In mammalian systems, CYP51A1 expression is regulated by sterol regulatory element binding proteins (SREBPs), which respond to cellular cholesterol levels [19]. Cholesterol depletion leads to 2.6-3.8-fold induction of CYP51 mRNA levels, while addition of oxysterols such as 25-hydroxycholesterol suppresses expression [19].

Tissue-specific expression patterns reflect the varying sterol biosynthetic demands across organs. Human CYP51A1 shows ubiquitous expression with highest levels in testis, ovary, adrenal glands, prostate, liver, kidney, and lung [19]. The elevated expression in steroidogenic tissues correlates with increased requirements for cholesterol as a precursor for steroid hormone synthesis.

In reproductive tissues, CYP51 regulation involves additional mechanisms beyond sterol homeostasis. Follicle-stimulating hormone (FSH) upregulates CYP51 expression in granulosa cells, with this response enhanced by thyroid hormone (T3) through activation of phosphatidylinositol 3-kinase/protein kinase B pathways [20]. This regulation enables coordination of sterol synthesis with reproductive function.

Fungal CYP51 expression is controlled by multiple transcriptional regulators including Upc2 in yeast, which responds to ergosterol depletion by upregulating sterol biosynthetic gene expression [21]. Sterol levels and heme availability also influence CYP51 expression, creating feedback mechanisms that maintain sterol homeostasis [22].

Post-translational regulation occurs through interaction with cytochrome P450 reductase and cytochrome b5, which modulate electron transfer efficiency and catalytic activity [23]. The cellular localization of CYP51 to endoplasmic reticulum membranes provides additional regulatory control through membrane composition effects on enzyme activity.

Inhibition and Modulation by Endogenous and Exogenous Compounds

CYP51 serves as the primary target for clinical and agricultural antifungal agents, making its inhibition characteristics of paramount importance for drug development and resistance mechanisms [24] [8]. Azole antifungals, including fluconazole, itraconazole, ketoconazole, and voriconazole, function as competitive inhibitors that coordinate directly with the heme iron through their nitrogen-containing heterocyclic rings [25] [26].

The binding affinities of azole inhibitors vary significantly among CYP51 orthologs from different species. Candida albicans CYP51 demonstrates tight binding with fluconazole (Kd = 47 μM) and stronger affinities for other azoles (Kd = 10-26 μM) [26]. In contrast, Acanthamoeba castellanii CYP51 shows exceptional sensitivity to newer tetrazole compounds, with VT1161 and VT1598 exhibiting IC50 values of 0.20 and 0.25 μM, respectively [8].

Human CYP51A1 displays notably lower sensitivity to azole inhibition compared to pathogenic species, providing the therapeutic window necessary for antifungal therapy [27]. This resistance reflects structural differences in the inhibitor binding site and may be related to the presence of positively charged residues that affect active site accessibility [8].

Novel inhibitory scaffolds have been developed specifically for parasitic CYP51 enzymes, including VNI (vinyl-substituted imidazoles) compounds that show selectivity for trypanosomatid enzymes [3]. These compounds achieve low nanomolar potency against Trypanosoma cruzi while showing reduced activity against human CYP51, demonstrating the potential for species-selective inhibitor design.

Endogenous regulation of CYP51 activity occurs through product feedback inhibition and substrate availability. The accumulation of sterol intermediates can modulate enzyme activity, while competitive inhibition may occur when multiple sterol substrates are present simultaneously [12].

Interactions with Other Sterol Pathway Enzymes

CYP51 functions within complex biosynthetic networks that require coordination with upstream and downstream enzymes in sterol biosynthesis pathways. In mammalian systems, CYP51A1 activity is dependent on electron transfer from NADPH-cytochrome P450 reductase, with cytochrome b5 providing additional modulation of catalytic efficiency [23]. The stoichiometry and kinetics of these protein-protein interactions directly influence overall sterol biosynthetic flux.

Evidence for higher-order enzyme complexes in sterol biosynthesis comes from studies of C4-demethylation enzymes in yeast, where Erg25p (sterol C4-methyl oxidase), Erg26p (3β-hydroxysteroid dehydrogenase/C4-decarboxylase), and Erg27p (3-ketosteroid reductase) form functional complexes anchored to the endoplasmic reticulum by Erg28p [28]. This organization facilitates efficient substrate channeling and prevents accumulation of toxic intermediates.

Similar organizational principles likely apply to CYP51-containing complexes, where the enzyme may associate with other sterol biosynthetic enzymes to form metabolic assemblies or "metabolons." The ERGosome complex identified in yeast demonstrates how sterol biosynthetic enzymes can be recruited to specific cellular sites through scaffolding proteins like Yet3 [21].

CYP51 substrate channeling is particularly important given the enzyme's processivity, where sterol substrates remain bound throughout the three-step oxidation process [12]. This mechanism prevents release of partially oxidized intermediates that could interfere with other cellular processes or serve as alternative substrates for competing enzymes.

The integration of CYP51 activity with broader sterol homeostasis involves interactions with sterol sensing and regulatory systems. In yeast, the sterol sensor Upc2 coordinates CYP51 expression with cellular sterol demand, while in mammals, SREBP-mediated regulation links CYP51 activity to cholesterol homeostasis [19].

Genetic Studies and Mutational Analyses of CYP51

Genetic analyses of CYP51 have revealed critical insights into structure-function relationships and provided understanding of azole resistance mechanisms in pathogenic fungi. Site-directed mutagenesis studies have identified key amino acid residues essential for substrate binding, catalytic activity, and inhibitor sensitivity [29] [11].

The R124A mutation in Trypanosoma cruzi CYP51 demonstrates the importance of heme-supporting residues in catalytic efficiency [11]. This mutation reduces substrate binding affinity and electron transfer rates, resulting in decreased turnover numbers. The arginine residue forms critical salt bridges with heme propionate groups, and its substitution disrupts the active site architecture necessary for efficient catalysis.

Mutations affecting the I-helix signature region, particularly the His-Thr dyad (His-294/Thr-295), severely compromise catalytic activity by disrupting proton delivery mechanisms [13]. These residues are essential for proper O2 activation and Compound I formation, making them critical for all three steps of the 14α-demethylation reaction.

Clinical resistance to azole antifungals often results from specific CYP51 mutations that reduce inhibitor binding affinity without completely eliminating catalytic activity [30]. Common resistance mutations include Y132F and K143R in Candida albicans CYP51, which affect the inhibitor binding pocket while maintaining sufficient enzyme function for cell viability [25].

The P214L substitution in Aspergillus flavus CYP51A represents another mechanism of azole resistance, where amino acid changes in substrate recognition sites alter the geometry of the inhibitor binding pocket [31]. These mutations demonstrate how pathogenic organisms can evolve resistance while maintaining essential sterol biosynthetic capacity.

Genetic studies in model organisms have revealed the essential nature of CYP51 across biological kingdoms. CYP51 deletion is lethal in most fungi and severely impairs growth in plants, confirming the enzyme's critical role in sterol biosynthesis [32] [17]. Conditional expression systems and complementation studies have been essential tools for investigating CYP51 function in organisms where gene deletion is not viable.

The identification of CYP51 paralogs in some fungal species has revealed subfunctionalization and potential neofunctionalization events [15]. Analysis of cyp51A, cyp51B, and cyp51C genes in Aspergillus species suggests that gene duplication has enabled functional diversification while maintaining core sterol biosynthetic capacity.

Human genetic variants of CYP51A1 are relatively rare but may contribute to individual differences in cholesterol biosynthesis and drug metabolism. Polymorphisms affecting expression levels or catalytic efficiency could influence susceptibility to cardiovascular disease and responses to cholesterol-lowering therapies, though comprehensive population studies remain limited [27].